molecular formula C4H3IN2O2S B12842118 Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate

Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate

Cat. No.: B12842118
M. Wt: 270.05 g/mol
InChI Key: NDZSGFNTZOOAIP-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate typically involves the iodination of a thiadiazole precursor. One common method includes the reaction of 1,2,4-thiadiazole-3-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Require palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl or alkyne-linked derivatives .

Scientific Research Applications

Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The iodine atom can play a crucial role in enhancing binding affinity through halogen bonding interactions. The thiadiazole ring can also participate in π-π stacking interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,2,4-thiadiazole-3-carboxylate: Lacks the iodine atom, resulting in different reactivity and binding properties.

    Ethyl 1,2,4-thiadiazole-5-carboxylate: Has an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.

    3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: Contains a hydrazide group, which can form different types of derivatives.

Uniqueness

Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions, such as halogen bonding in medicinal chemistry .

Properties

Molecular Formula

C4H3IN2O2S

Molecular Weight

270.05 g/mol

IUPAC Name

methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate

InChI

InChI=1S/C4H3IN2O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3

InChI Key

NDZSGFNTZOOAIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NSC(=N1)I

Origin of Product

United States

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